molecular formula C41H24N6Na4O15S4 B12366353 Direct red 239 CAS No. 60202-35-9

Direct red 239

Cat. No.: B12366353
CAS No.: 60202-35-9
M. Wt: 1060.9 g/mol
InChI Key: VDOGYBKHFWFTCJ-UHFFFAOYSA-J
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Description

7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 6-sulphonato-2-naphthylamine, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid under controlled pH conditions to form the azo compound. The final product is then treated with sodium carbonate to obtain the sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction typically yields aromatic amines .

Scientific Research Applications

7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can interact with metal ions, proteins, and other molecules, leading to changes in color or fluorescence. These interactions are often exploited in analytical chemistry and diagnostic applications .

Comparison with Similar Compounds

Properties

CAS No.

60202-35-9

Molecular Formula

C41H24N6Na4O15S4

Molecular Weight

1060.9 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

VDOGYBKHFWFTCJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

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